molecular formula C24H35N5O7 B12603869 L-Tyrosyl-L-asparaginyl-L-leucyl-L-proline CAS No. 915224-24-7

L-Tyrosyl-L-asparaginyl-L-leucyl-L-proline

Cat. No.: B12603869
CAS No.: 915224-24-7
M. Wt: 505.6 g/mol
InChI Key: LVXZBINUTXCRJI-VJANTYMQSA-N
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Description

L-Tyrosyl-L-asparaginyl-L-leucyl-L-proline is a peptide compound composed of four amino acids: tyrosine, asparagine, leucine, and proline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosyl-L-asparaginyl-L-leucyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) and coupled to the resin-bound peptide.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin and purified using HPLC (High-Performance Liquid Chromatography).

Industrial Production Methods

Industrial production of peptides like this compound often employs large-scale SPPS or recombinant DNA technology. The latter involves the expression of the peptide in microbial systems, followed by purification.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosyl-L-asparaginyl-L-leucyl-L-proline can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or peracetic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Site-directed mutagenesis or chemical modification using reagents like N-ethyl-N’-dimethylaminopropyl carbodiimide (EDC).

Major Products

    Oxidation: Dityrosine, quinones.

    Reduction: Reduced peptide with free thiol groups.

    Substitution: Peptide analogs with modified amino acid sequences.

Scientific Research Applications

L-Tyrosyl-L-asparaginyl-L-leucyl-L-proline has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cell signaling and protein interactions.

    Medicine: Potential therapeutic applications in drug development, particularly in targeting specific protein-protein interactions.

    Industry: Utilized in the development of peptide-based materials and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of L-Tyrosyl-L-asparaginyl-L-leucyl-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    L-Tyrosyl-L-phenylalanyl-L-leucyl-L-leucyl-L-arginyl-L-asparaginyl-L-proline: Similar structure with phenylalanine and arginine residues.

    L-Tyrosyl-L-phenylalanyl-L-leucyl-L-leucyl-L-arginyl-L-asparaginyl-L-proline: Another analog with different amino acid composition.

Uniqueness

L-Tyrosyl-L-asparaginyl-L-leucyl-L-proline is unique due to its specific sequence and the presence of tyrosine, which can undergo unique oxidative modifications. This makes it a valuable tool for studying oxidative stress and related biochemical processes.

Properties

CAS No.

915224-24-7

Molecular Formula

C24H35N5O7

Molecular Weight

505.6 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C24H35N5O7/c1-13(2)10-18(23(34)29-9-3-4-19(29)24(35)36)28-22(33)17(12-20(26)31)27-21(32)16(25)11-14-5-7-15(30)8-6-14/h5-8,13,16-19,30H,3-4,9-12,25H2,1-2H3,(H2,26,31)(H,27,32)(H,28,33)(H,35,36)/t16-,17-,18-,19-/m0/s1

InChI Key

LVXZBINUTXCRJI-VJANTYMQSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N

Origin of Product

United States

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